molecular formula C7H2BrClF4 B1382062 1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene CAS No. 1260890-50-3

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1382062
CAS RN: 1260890-50-3
M. Wt: 277.44 g/mol
InChI Key: QMJQGEXPVIILPJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is a compound with the CAS Number: 1260890-50-3. It has a molecular weight of 277.44 and its IUPAC name is 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, nucleophilic trifluoromethoxylation of alkyl halides has been used in the absence of silver under mild reaction conditions . Another method involves Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H2BrClF4 . The InChI code for this compound is 1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation of alkyl halides . It can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is thermally stable .

Scientific Research Applications

Organic Chemistry

This compound is a halogenated benzene derivative . Halogenated compounds are often used in organic chemistry as they can undergo various reactions such as substitution, addition, and elimination, leading to a wide range of products .

Synthesis of Benzonorbornadiene Derivative

1-Bromo-4-chloro-2-fluorobenzene may be used in the preparation of benzonorbornadiene derivative . Benzonorbornadiene derivatives are important in the field of synthetic chemistry due to their unique reactivity and structural properties .

Synthesis of AZD3264

This compound may also be used as a starting material in the multi-step synthesis of AZD3264 , an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor. IKK2 inhibitors are being researched for their potential use in the treatment of inflammatory diseases and cancer .

Suzuki–Miyaura Cross-Coupling Reactions

The tri-halogenated alkenyl ether has potential applications in organic chemistry, e.g., in Suzuki–Miyaura or Sonogashira cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .

Synthesis of 4-Fluoro-3-Trifluoromethyl Ph Boronic Acid

4-Bromo-2-fluoro-1-(trifluoromethyl)benzene is a useful synthetic intermediate in the synthesis of 4-fluoro-3-trifluoromethyl Ph boronic acid , which is one of the main components of producing 2-trifluoromethyl-activated bisfluoro monomers .

Pharmaceutical and Organic Synthesis

4-Bromo-3-chloro-2-fluoropyridine, a similar compound, is noted as a useful intermediate for pharmaceutical and organic synthesis . Given the structural similarities, it’s plausible that 4-Bromo-3-chloro-2-fluorobenzotrifluoride could have similar applications .

Mechanism of Action

The biological activities of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The unique properties of this compound make it a promising candidate for future applications in various fields. For instance, the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make it a research hotspot in the field of organic synthesis . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJQGEXPVIILPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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